molecular formula C17H13F3N4O3S2 B4210930 1-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

1-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B4210930
M. Wt: 442.4 g/mol
InChI Key: HQZGHRFZVVSQLL-UHFFFAOYSA-N
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Description

1-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a trifluoromethyl group

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes, respectively . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, affecting this biochemical pathway .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain . This can have various effects at the cellular level, including a reduction in the inflammatory response and a decrease in the sensation of pain .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how effectively it can interact with its targets . Additionally, individual factors such as a person’s age, health status, and genetic makeup can also influence how the compound is absorbed, distributed, metabolized, and excreted .

Future Directions

The future directions for research on this compound could include further studies to understand its mechanism of action and to explore its potential uses in various applications, such as in the treatment of inflammation and other health conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

    Coupling with the Urea Derivative: The final step involves coupling the thiazole-sulfonamide intermediate with a urea derivative under appropriate conditions, such as using a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

1-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique electronic properties of the trifluoromethyl and thiazole groups make this compound useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
  • N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide

Uniqueness

1-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to its combination of a thiazole ring, a sulfamoyl group, and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S2/c18-17(19,20)11-2-1-3-13(10-11)23-15(25)22-12-4-6-14(7-5-12)29(26,27)24-16-21-8-9-28-16/h1-10H,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZGHRFZVVSQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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